molecular formula C17H12N2O B2490854 3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline CAS No. 874999-97-0

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline

Cat. No.: B2490854
CAS No.: 874999-97-0
M. Wt: 260.296
InChI Key: HQDUEWAUWWGTOX-UHFFFAOYSA-N
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Description

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline is a useful research compound. Its molecular formula is C17H12N2O and its molecular weight is 260.296. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of ESIPT Molecules

    Novel ESIPT (Excited State Intramolecular Proton Transfer) molecules containing naphtho[1,2-d][1,3]oxazol-2-yl units were synthesized and characterized for their photo-physical properties. These molecules exhibit unique absorption and dual emission properties (Satam et al., 2012).

  • Photophysical Behavior Study

    A specific compound, fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol, was synthesized and its photophysical behavior was studied. This research highlights its sensitivity to micro-environments and large Stokes shift due to Excited State Intramolecular Proton Transfer (Phatangare et al., 2013).

  • Synthesis of 2-Substituted Naphtho[1,2-d]oxazole Derivatives

    A range of 2-substituted naphtho[1,2-d]oxazole derivatives were synthesized, showcasing their potential for biological and photochromatic activities. These derivatives are considered important in research for synthesizing bioactive structures (Kumar et al., 2020).

Photophysical and Biological Activities

  • Fluorescent Properties and Antimicrobial Activity

    Synthesized 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives exhibited fluorescent properties and were evaluated for their antibacterial and antifungal activities, demonstrating potential in both photophysical and biological applications (Phatangare et al., 2013).

  • Antimicrobial and Antioxidant Activities

    Novel 3,4-dihydro-3-substituted-2H-naphtho[2,1-e][1,3]oxazine derivatives were synthesized and showed significant antibacterial and antifungal activity, highlighting their potential in medicinal applications (Kategaonkar et al., 2010).

  • Eco-Friendly Synthesis and Biological Activities

    Eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives demonstrated notable antimicrobial effects, showcasing the potential of these compounds in developing eco-friendly pharmaceutical agents (Mathew et al., 2010).

Future Directions

The future directions for “3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline” could involve further exploration of its potential biological activities, given the promising results seen with similar compounds . Additionally, more research could be done to optimize its synthesis and understand its chemical reactions.

Mechanism of Action

Target of Action

Oxazole derivatives, which include this compound, have been reported to exhibit a wide spectrum of biological activities . This suggests that the compound may interact with multiple targets, depending on the specific functional groups present.

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the naphtho[1,2-d][1,3]oxazol-2-yl group may also influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could influence multiple pathways.

Result of Action

Oxazole derivatives have been associated with a variety of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .

Properties

IUPAC Name

3-benzo[e][1,3]benzoxazol-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-13-6-3-5-12(10-13)17-19-16-14-7-2-1-4-11(14)8-9-15(16)20-17/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDUEWAUWWGTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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